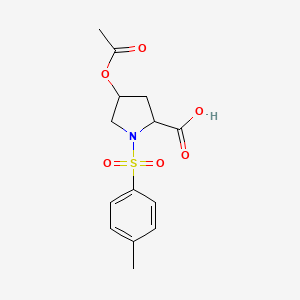![molecular formula C16H13ClN6O2S2 B2723238 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 674351-35-0](/img/structure/B2723238.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a thiadiazole ring, and a chlorophenyl group . The presence of these groups suggests that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the 1,3,4-thiadiazole moiety, for example, has been associated with a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Compounds with thiadiazole components, similar to the one , have been synthesized and evaluated for their antiviral activities. For instance, thiadiazole sulfonamides have shown some level of activity against tobacco mosaic virus, highlighting the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).
Antimicrobial Applications
Another study focused on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exploring its transformation into formazans as antimicrobial agents. This research demonstrates the utility of thiadiazole derivatives in developing new antimicrobial compounds, suggesting similar potential for the compound (Sah et al., 2014).
Antiproliferative Effects Against Human Cancer Cell Lines
Thiazolidinediones, closely related to the structural motif of the compound , have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. These studies underscore the potential of such compounds in cancer research, particularly in the design of new therapeutic agents (Chandrappa et al., 2008).
Organic Synthesis and Chemical Properties
Research on the synthetic routes and chemical properties of compounds containing thiadiazole and purine moieties provides valuable insights into the manipulation of these structures for various scientific applications. Such studies can guide the development of novel compounds with enhanced biological activities or specific functions in organic synthesis (Khaliullin & Klen, 2010).
Mecanismo De Acción
Target of Action
The compound “7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione” contains a purine ring, which is a key component of many biological molecules, including DNA, RNA, and ATP . Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize these structures.
Mode of Action
The thiadiazole ring in the compound is a heterocyclic compound that is found in many biologically active molecules . Thiadiazoles have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. As mentioned, thiadiazoles can have a variety of biological effects, so the results could potentially include changes in cell growth, inflammation, or viral replication .
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-5-3-4-6-10(9)17/h3-6H,7H2,1-2H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHMVEPJUAOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)
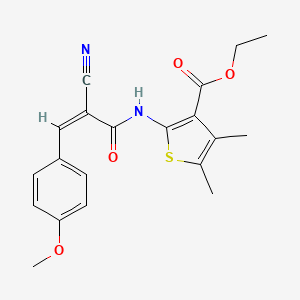
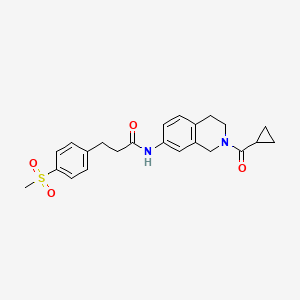
![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)
![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)
![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)
methanone](/img/structure/B2723166.png)
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

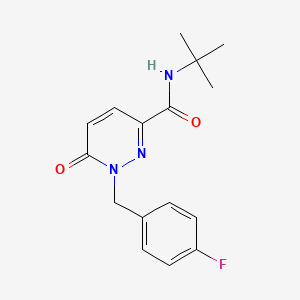
![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)
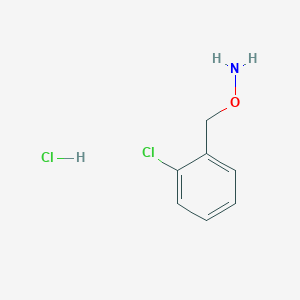
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)
